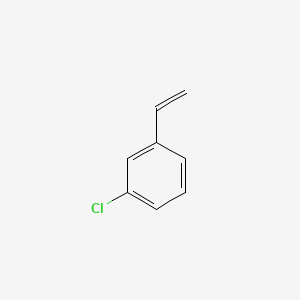

3-Chlorostyrene

説明

Contextualization within Halogenated Styrenes Research

Halogenated styrenes, a class of organic compounds that includes isomers of chlorostyrene, fluorostyrene, and bromostyrene, are pivotal in polymer science and material chemistry. The introduction of a halogen atom onto the styrene (B11656) backbone significantly alters the monomer's reactivity and the properties of the resulting polymer. Research in this area often compares the effects of different halogens and their positions on the phenyl ring (ortho, meta, or para) on polymerization kinetics and the physical characteristics of the polymers.

3-Chlorostyrene is a key subject within this research domain. Its properties are frequently compared with its isomers, 2-chlorostyrene (B146407) and 4-chlorostyrene, to understand the influence of the chlorine atom's position on factors like polymer structure and local dynamics. mdpi.comresearchgate.net Studies have shown that the position of the chloro-substitution on the phenyl ring can lead to unexpected results in the segmental relaxations of the corresponding polymers. mdpi.comresearchgate.net

Historical Overview of this compound Studies

Early investigations into this compound primarily focused on its synthesis and fundamental chemical properties. Over time, the research focus has expanded significantly to include its polymerization behavior, both as a homopolymer and in copolymers. A notable area of study has been the free radical polymerization of this compound. mdpi.com

Spectroscopic studies have also been crucial in characterizing this compound and its conformers. Techniques such as infrared (IR), Raman, and inelastic neutron scattering (INS) spectroscopies, coupled with theoretical calculations, have provided detailed insights into its vibrational properties and molecular structure. researchgate.net More advanced techniques like two-color resonant two-photon ionization (2C-R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy have been employed to investigate the electronic transitions and ionization energies of its stable rotamers. researchgate.net These studies have been instrumental in determining the relative stabilities of the cis and trans conformers of this compound. researchgate.net

Significance and Research Gaps in this compound Literature

The significance of this compound in academic research lies in its utility as a monomer for creating polymers with tailored properties. guidechem.com Poly(this compound) and its copolymers have been explored for various applications, including the fabrication of patterned films. mdpi.comresearchgate.net For instance, honeycomb-patterned films of poly(this compound) blends have been investigated for their potential use in developing surfaces for cell culture. mdpi.com

Despite the existing body of research, there are still knowledge gaps in the literature. While the polymerization of this compound has been studied, further exploration into its copolymerization with a wider range of monomers could yield novel materials with unique functionalities. allenpress.comacs.org The influence of the chlorine atom on the reactivity of the vinyl group and the resulting polymer's properties, particularly in comparison to other halogenated styrenes, continues to be an area of active investigation. researchgate.net Additionally, while spectroscopic studies have provided a wealth of data on the monomer, further research into the structure-property relationships of its polymers is warranted.

Detailed Research Findings

Spectroscopic Data

Spectroscopic analysis has been fundamental to understanding the properties of this compound. Various techniques have been employed to elucidate its molecular structure and energy states.

| Spectroscopic Technique | Finding | Reference |

| Two-Color Resonant Two-Photon Ionization (2C-R2PI) | The band origins of the S1 ← S0 electronic transition for cis and trans this compound are at 33,766 ± 3 and 34,061 ± 3 cm⁻¹, respectively. | researchgate.net |

| Mass-Analyzed Threshold Ionization (MATI) | The adiabatic ionization energies for the cis and trans rotamers are 69,701 ± 4 cm⁻¹ and 69,571 ± 4 cm⁻¹, respectively. | researchgate.net |

| Infrared (IR), Raman, and Inelastic Neutron Scattering (INS) | These techniques, combined with theoretical calculations, have provided evidence for the planarity of this compound in its ground electronic state. | researchgate.net |

| UV-Vis Spectroscopy | The maximum absorption in chloroform (B151607) is at 250 nm. | nih.gov |

Polymerization Studies

The polymerization of this compound has been a significant area of research, focusing on both homopolymerization and copolymerization.

| Polymerization Type | Key Findings | Reference |

| Homopolymerization | Poly(this compound) has been synthesized via free radical polymerization and used to create patterned films. | mdpi.comresearchgate.net |

| Copolymerization | Copolymers of this compound with styrene have been synthesized and used to create honeycomb arrays with improved homogeneity compared to the homopolymers. | mdpi.com |

| Copolymerization | Blends of polystyrene and poly(this compound) have been shown to form regular patterns with large pore sizes. | mdpi.com |

Structure

3D Structure

特性

IUPAC Name |

1-chloro-3-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVQCIDBZXNFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26100-04-9 | |

| Record name | Benzene, 1-chloro-3-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26100-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8073130 | |

| Record name | m-Chlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | m-Chlorostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

188.7 °C | |

| Record name | M-CHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water, Sol in alcohol, ether, acetone | |

| Record name | M-CHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1168 @ 20 °C/4 °C | |

| Record name | M-CHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.98 [mmHg], 0.981 mm Hg @ 25 °C | |

| Record name | m-Chlorostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | M-CHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2039-85-2 | |

| Record name | 3-Chlorostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Chlorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Chlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-chlorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLOROSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11K8G759HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | M-CHLOROSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Advanced Synthesis Methodologies and Precursor Chemistry

Enantioselective Synthetic Routes to 3-Chlorostyrene Derivatives

The synthesis of optically pure derivatives of this compound, particularly its epoxide, is of significant interest as these are crucial chiral building blocks for various pharmaceuticals. tandfonline.com Enantioselective strategies are paramount to producing the desired stereoisomer with high purity.

A highly effective method for preparing enantiomerically pure (R)- and (S)-3-chlorostyrene oxide involves the asymmetric reduction of a ketone precursor catalyzed by an oxazaborolidine reagent, such as the Corey-Bakshi-Shibata (CBS) catalyst. tandfonline.com This approach circumvents issues with irritating α-haloketone starting materials by instead using more stable and non-irritant 1-(3-chlorophenyl)-2-sulfonyloxyethanone derivatives. tandfonline.com The process utilizes an amine-borane complex as the hydride source, which is advantageous for large-scale applications. tandfonline.com

The reaction involves the reduction of 3'-chloro-α-sulfonyloxyacetophenones to the corresponding chiral chlorohydrins, which are then treated with a base (e.g., NaOH) to yield the desired epoxide. tandfonline.com Research has shown that the choice of the sulfonyl group on the starting ketone does not significantly impact the enantioselectivity of the reduction. tandfonline.com Using an N-ethyl-N-isopropylaniline-borane complex as the borane (B79455) carrier, this method provides a practical and simple procedure for synthesizing enantiopure (R)- and (S)-3-chlorostyrene oxide in high yields. tandfonline.com

| Entry | Sulfonyl Group (R) | Yield of Halohydrin (%) | ee of Halohydrin (%) | Yield of Epoxide (1) (%) | ee of Epoxide (1) (%) |

|---|---|---|---|---|---|

| 1 | CH₃ | 95 | 95 | 90 | 95 |

| 2 | p-CH₃C₆H₄ | 98 | 95 | 95 | 95 |

| 3 | p-CH₃OC₆H₄ | 96 | 94 | 92 | 94 |

| 4 | p-ClC₆H₄ | 98 | 95 | 94 | 95 |

| 5 | p-NO₂C₆H₄ | 97 | 94 | 93 | 94 |

Data sourced from a study on the synthesis of enantiopure this compound oxide via oxazaborolidine-catalyzed reduction. tandfonline.com

Hydrolytic kinetic resolution (HKR) is a powerful technique for obtaining enantiopure epoxides from a racemic mixture. rsc.orggoogle.com This method utilizes a chiral catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other, unreacted enantiomer in high enantiomeric excess. google.comresearchgate.net For this compound oxide, chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalysts, are particularly effective. rsc.orgresearchgate.net

The process involves treating racemic this compound oxide with a substoichiometric amount of water in the presence of the chiral (salen)Co(III)OAc catalyst. rsc.org For example, in the synthesis of (R)-3-chlorostyrene oxide, the (R,R)-Salen Co(III)OAc catalyst selectively hydrolyzes the (S)-enantiomer to the corresponding diol, (S)-1-(3-chlorophenyl)ethane-1,2-diol. rsc.org This leaves the desired (R)-3-chlorostyrene oxide unreacted and highly enantiomerically enriched. rsc.org The HKR method has been successfully applied to provide both the unreacted epoxide and the 1,2-diol product in high enantiopurity. google.comunipd.it

| Catalyst | Catalyst Loading (mol%) | Yield of (R)-epoxide (%) | ee of (R)-epoxide (%) | Reference |

|---|---|---|---|---|

| (R,R)-Salen Co(III)OAc | 0.8 | 47 | >99 | rsc.org |

| (salen)Co | Not specified | 77 | >99 | unipd.it |

Oxazaborolidine-Catalyzed Reduction Approaches for Enantiopure this compound Oxide

Precursor Compounds and Their Role in this compound Synthesis

The synthesis of this compound and its chiral derivatives relies on specific precursor molecules that serve as foundational building blocks.

Optically pure (R)-3-chlorostyrene oxide is a valuable and versatile chiral intermediate in the synthesis of a variety of pharmaceutically important compounds. tandfonline.comtandfonline.com Its primary utility is as a key building block for the preparation of several β3-adrenergic receptor agonists, which are a class of drugs investigated for their antiobesity and antidiabetic activities. tandfonline.comresearchgate.net For instance, it is a reactant in the synthesis of phenylethanolamine derivatives that act as β3-adrenergic receptor agonists. sigmaaldrich.com Furthermore, (R)-3-chlorostyrene oxide has been utilized in the efficient enantioselective synthesis of the anti-obesity drug Lorcaserin. rsc.org The epoxide's strained ring is susceptible to stereoselective ring-opening reactions, allowing for the introduction of various functionalities and the construction of complex chiral molecules. sigmaaldrich.com

The direct synthesis of this compound can be achieved from the precursor 1-(m-chlorophenyl)ethanol. chemicalbook.comchembk.com This production method involves the dehydration of the alcohol. The reaction is typically carried out by heating 1-(m-chlorophenyl)ethanol with a dehydrating agent like potassium hydrogen sulfate. chemicalbook.comguidechem.com To prevent polymerization of the newly formed styrene (B11656), a stabilizer such as p-tert-butylcatechol is added to the reaction mixture. chemicalbook.comguidechem.com This process provides a straightforward route to this compound with good yields, reported to be in the range of 80-82%. chembk.comguidechem.com

| Precursor | Reagent | Stabilizer | Product | Yield (%) |

|---|---|---|---|---|

| 1-(m-Chlorophenyl)ethanol | Potassium Hydrogen Sulfate | p-tert-Butylcatechol | This compound | 80-82 |

Data sourced from chemical synthesis references. chembk.comguidechem.com

(R)-3-Chlorostyrene Oxide as a Chiral Building Block

Emerging Synthetic Strategies and Catalyst Development

The field of chemical synthesis is continually evolving, with ongoing research focused on creating more efficient, selective, and environmentally benign catalytic systems. For reactions involving chlorostyrene and its derivatives, several new strategies are emerging.

One area of development is the use of novel catalyst supports. For example, gold nanoparticles (AuNPs) supported on mesoporous silica (B1680970) materials have been investigated for the catalytic epoxidation of various olefins, including 4-chlorostyrene, a structural isomer of this compound. mdpi.com The high surface area and tunable pore structure of these supports can lead to well-dispersed and highly active gold catalysts. mdpi.com

In the realm of enantioselective catalysis, efforts are being made to rationally design improved catalysts. Mechanistic studies of existing systems, such as Ti(salen) catalysts used in cycloadditions with p-chlorostyrene, are providing insights that inform the design of next-generation catalysts with enhanced enantioselectivity and broader substrate scope. nih.gov

Furthermore, there is a growing interest in developing synthetic catalysts that mimic the efficiency and selectivity of enzymes. rsc.org New polymeric chiral ionic liquids (PCILs), for instance, have been synthesized using controlled radical polymerization. These complex, self-organized materials can act as biomimetic systems, demonstrating significantly higher catalytic activity in certain reactions compared to their monomeric counterparts, opening new avenues for organocatalysis. rsc.org These advanced strategies highlight the trend towards creating highly structured and functional catalytic systems for precise organic synthesis.

Iii. Spectroscopic and Computational Investigations of 3 Chlorostyrene Conformation and Electronic States

Conformational Analysis and Rotamer Studies

Conformational analysis of 3-chlorostyrene focuses on the different spatial arrangements of its atoms, primarily concerning the rotation around the single bond connecting the vinyl group to the phenyl ring. libretexts.org This rotation gives rise to distinct rotational isomers, or rotamers.

Theoretical calculations, including ab initio and density functional theory (DFT), predict the existence of two stable rotamers for this compound: a cis and a trans form. researchgate.netrsc.org These conformers are present in the ground electronic state (S₀), the first electronically excited singlet state (S₁), and the ground cationic state (D₀). researchgate.netacs.org The cis and trans nomenclature refers to the orientation of the vinyl group's double bond relative to the chlorine atom on the ring.

Spectroscopic data combined with these calculations have been used to determine the relative stabilities of these rotamers in different electronic states. researchgate.net For instance, it has been determined that the cis rotamer is more stable than the trans rotamer in all three states: S₀, S₁, and D₀. researchgate.net The energy difference between the two rotamers, however, varies with the electronic state. researchgate.net

| State | More Stable Rotamer | Energy Difference (cm⁻¹) |

| S₀ (Ground Electronic State) | Cis | 218 ± 30 researchgate.net |

| S₁ (First Excited Singlet State) | Cis | 513 ± 30 researchgate.net |

| D₀ (Ground Cationic State) | Cis | 88 ± 30 researchgate.net |

This table presents the relative stability of the cis and trans rotamers of this compound in different electronic states, as determined from spectroscopic data.

Vibrational spectroscopy is a powerful tool for investigating the conformational equilibrium of this compound in the liquid phase. researchgate.netresearchgate.net Techniques such as Infrared (IR), Raman, Fourier Transform Infrared (FTIR), and Inelastic Neutron Scattering (INS) provide detailed information about the vibrational modes of the molecule. rsc.orgresearchgate.net

The presence of pairs of bands in the Raman spectra of liquid this compound is a clear indication of a conformational equilibrium between the cis and trans rotamers. researchgate.netresearchgate.net These vibrational spectra, when compared with theoretical calculations, provide evidence for the planarity of the molecule in its ground electronic state. rsc.org The combination of different spectroscopic techniques like IR, Raman, and INS allows for a more complete assignment of the vibrational modes for both conformers. rsc.org

The study of temperature-dependent intensities in the Raman spectra of liquid this compound offers a quantitative method to probe the conformational equilibrium. researchgate.net As the temperature changes, the relative populations of the cis and trans rotamers shift, leading to corresponding changes in the intensities of their respective Raman bands. spectroscopyonline.comresearchgate.net

By analyzing these intensity variations, the energy difference between the conformers can be determined. For liquid this compound, this method has yielded a trans-cis energy difference of 2.3 ± 0.5 kJ mol⁻¹. researchgate.net This experimental value provides a direct measure of the relative stability of the two rotamers in the liquid phase.

Vibrational Spectroscopy (IR, Raman, FTIR, Inelastic Neutron Scattering) for Conformational Equilibrium

Electronic Structure and Excited State Dynamics

The electronic structure and the dynamics of the excited states of this compound are investigated using advanced laser-based spectroscopic techniques. These methods provide precise energy measurements for electronic transitions and ionization processes.

Resonant Two-Photon Ionization (R2PI) spectroscopy is employed to study the S₁ ← S₀ electronic transitions of the individual cis and trans rotamers of this compound. researchgate.nethhu.de In this technique, a first photon excites the molecule to a specific vibrational level in the S₁ state, and a second photon ionizes it. torvergata.it By scanning the wavelength of the first laser, the electronic spectrum can be recorded with mass selectivity. hhu.de

The R2PI spectra reveal the origins of the S₁ ← S₀ electronic transitions for both conformers. For this compound, the band origins for the cis and trans rotamers have been measured with high precision. researchgate.net The observed active vibrational modes in the S₁ state are primarily associated with in-plane ring deformation and substituent-sensitive bending vibrations. researchgate.net

| Rotamer | S₁ ← S₀ Electronic Transition Origin (cm⁻¹) |

| Cis-3-chlorostyrene | 33,766 ± 3 researchgate.net |

| Trans-3-chlorostyrene | 34,061 ± 3 researchgate.net |

This table shows the precise band origins of the S₁ ← S₀ electronic transitions for the cis and trans rotamers of this compound, as determined by R2PI spectroscopy.

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to determine the adiabatic ionization energies (AIEs) of the cis and trans rotamers of this compound. researchgate.netacs.org The AIE corresponds to the energy required to remove an electron from the molecule in its ground vibrational state to form the cation in its ground vibrational state. osti.gov

The MATI spectra provide these AIEs with great accuracy. researchgate.net Similar to the R2PI results, the active modes observed in the D₀ state are mainly in-plane ring deformations and substituent-sensitive bending vibrations. researchgate.net Interestingly, the measured transition energies show no detectable difference for the ³⁵Cl and ³⁷Cl isotopomers. researchgate.net

| Rotamer | Adiabatic Ionization Energy (cm⁻¹) |

| Cis-3-chlorostyrene | 69,701 ± 4 researchgate.net |

| Trans-3-chlorostyrene | 69,571 ± 4 researchgate.net |

This table displays the adiabatic ionization energies for the cis and trans rotamers of this compound, measured using MATI spectroscopy.

Active Modes of Rotamers in S1 and D0 States

Spectroscopic studies, particularly two-color resonant two-photon ionization (2C-R2PI) and mass-analyzed threshold ionization (MATI), have been instrumental in probing the electronically excited (S₁) and cationic ground (D₀) states of this compound's rotamers (cis and trans). researchgate.netresearchgate.net The band origins for the S₁ ← S₀ electronic transition have been identified at 33,766 ± 3 cm⁻¹ for the cis rotamer and 34,061 ± 3 cm⁻¹ for the trans rotamer. researchgate.netresearchgate.net

Upon excitation to the S₁ state or ionization to the D₀ state, the most active vibrational modes observed for both rotamers are primarily associated with in-plane ring deformations and substituent-sensitive bending vibrations. researchgate.netresearchgate.net This indicates that the electronic transition and ionization processes induce significant changes in the geometry of the phenyl ring and the orientation of the substituents.

The adiabatic ionization energies, determined through MATI spectroscopy, are 69,701 ± 4 cm⁻¹ for the cis rotamer and 69,571 ± 4 cm⁻¹ for the trans rotamer. researchgate.netresearchgate.net Interestingly, within the limits of experimental detection, the transition energies are the same for both the ³⁵Cl and ³⁷Cl isotopomers. researchgate.netresearchgate.net Analysis of the spectroscopic data reveals that the cis rotamer is more stable than the trans rotamer by 218 ± 30 cm⁻¹ in the S₀ state, 513 ± 30 cm⁻¹ in the S₁ state, and 88 ± 30 cm⁻¹ in the D₀ state. researchgate.netresearchgate.net

| State | Cis Rotamer Energy | Trans Rotamer Energy | Stability Difference (Cis vs. Trans) |

| S₁ ← S₀ Transition | 33,766 ± 3 cm⁻¹ | 34,061 ± 3 cm⁻¹ | Trans is 295 cm⁻¹ higher |

| D₀ (Adiabatic Ionization Energy) | 69,701 ± 4 cm⁻¹ | 69,571 ± 4 cm⁻¹ | Cis is 130 cm⁻¹ higher |

| Relative Stability (S₀) | More Stable | Less Stable | Cis is more stable by 218 ± 30 cm⁻¹ |

| Relative Stability (S₁) | More Stable | Less Stable | Cis is more stable by 513 ± 30 cm⁻¹ |

| Relative Stability (D₀) | More Stable | Less Stable | Cis is more stable by 88 ± 30 cm⁻¹ |

Theoretical and Computational Chemistry Approaches

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Structure and Vibrational Spectra

Theoretical calculations are essential for interpreting experimental spectra and understanding the structural properties of this compound. Both ab initio and Density Functional Theory (DFT) methods have been employed to predict the stable conformations and vibrational frequencies of its cis and trans rotamers in the S₀, S₁, and D₀ states. researchgate.netresearchgate.net

Studies have optimized the molecular structures using various levels of theory and basis sets, including 6-31G*, 6-311G, and 6-311++G . researchgate.netrsc.org A significant finding from these calculations is the discrepancy between different theoretical approaches regarding the molecule's planarity. researchgate.netrsc.org Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory calculations suggest a non-planar structure for this compound. researchgate.netrsc.org In contrast, DFT calculations, such as those using the B3LYP functional, consistently predict a planar geometry, which is supported by experimental evidence from infrared, Raman, and inelastic neutron scattering (INS) spectroscopy. researchgate.netrsc.org

Vibrational frequencies calculated using these methods are compared with experimental data. researchgate.net For instance, harmonic frequencies calculated via ab initio HF and DFT/B3LYP methods with the 6-311++G(d,p) basis set are often scaled using specific factors to achieve better agreement with experimental Fourier transform infrared (FTIR) and Raman spectra. researchgate.net This process allows for a complete and reliable assignment of the fundamental vibrational modes. researchgate.net

| Computational Method | Predicted Geometry | Basis Sets Used |

| Hartree-Fock (HF) | Non-planar | 6-31G, 6-311G, 6-311++G |

| Møller-Plesset (MP2) | Non-planar | 6-31G, 6-311G, 6-311++G |

| Density Functional Theory (DFT) | Planar | 6-31G*, 6-311G, 6-311++G |

Force Field Calculations (Scaled and Refinement Formalisms) for Conformers

To accurately reproduce and predict the vibrational spectra of the cis and trans conformers of this compound, molecular force fields are calculated. researchgate.netrsc.org These force fields are developed using both scaled and refinement formalisms. researchgate.netrsc.org The process typically starts with a force constants matrix calculated at a specific level of theory, such as B3LYP/6-311++G**. researchgate.net

In the scaling methodology, the calculated harmonic force field is adjusted by empirical scale factors that have been optimized to correct for systematic errors inherent in the computational method, such as the neglect of anharmonicity and incomplete treatment of electron correlation. researchgate.net The refinement formalism involves adjusting the force constants to achieve the best possible fit with experimentally observed vibrational frequencies. rsc.orgresearchgate.net

For this compound, these calculated force fields provide strong evidence for the planarity of the system in its ground electronic state. researchgate.netrsc.org To aid in the interpretation and visualization of the vibrational modes, the valence force constants are sometimes converted into a "pure vibrational force field". researchgate.netresearchgate.net

Electron Correlation and Basis Set Effects on Rotational Barriers

The rotation of the vinyl group around the C1-Cα bond is a key conformational dynamic in styrene (B11656) derivatives. The energy barrier to this internal rotation is influenced significantly by the choice of computational method, particularly by the treatment of electron correlation and the quality of the basis set used. researchgate.netresearchgate.net

Basis Set Effects: The choice of basis set is crucial for accurate calculations. numberanalytics.com Minimal basis sets are often inadequate. Split-valence basis sets (e.g., 3-21G, 6-31G) provide a better description. uni-rostock.de The addition of polarization functions (e.g., 6-31G) is essential for describing the distorted electron distribution in the molecule, while diffuse functions are important for describing weakly bound electrons. researchgate.netnumberanalytics.com For instance, calculations on the related styrene molecule show that using a polarized 6-31G basis set is necessary to properly model the rotational barrier. researchgate.netresearchgate.net Augmenting basis sets with multiple polarization and diffuse functions can further refine the calculated barrier heights, although the effect may be less pronounced than the initial addition of polarization. rsc.org

Electron Correlation Effects: Electron correlation refers to the interaction between electrons. The Hartree-Fock (HF) method, which treats electrons independently on average, often overestimates rotational barriers. rsc.org Methods that include electron correlation, such as Møller-Plesset perturbation theory (e.g., MP2, MP3, MP4), tend to lower the calculated barrier heights compared to HF results. researchgate.netrsc.org For example, incorporating electron correlation can decrease the calculated rotational barrier heights by as much as 1–2 kcal/mol from the values obtained by the HF method when using polarized basis sets. rsc.org This correction brings the theoretical values closer to those observed experimentally. The combination of a sufficiently large basis set with an appropriate level of electron correlation is therefore critical for obtaining reliable predictions of rotational barriers. researchgate.netresearchgate.net

Iv. Polymerization Reaction Mechanisms and Advanced Materials Applications

Homopolymerization Mechanisms and Kinetics

The homopolymerization of 3-chlorostyrene involves the joining of multiple this compound monomer units to form a long polymer chain, poly(this compound). The kinetics and success of this process are heavily influenced by the polymerization method and the electronic effects of the meta-chloro substituent.

Free radical polymerization is a common method for synthesizing poly(x-chlorostyrene)s, including poly(this compound). mdpi.com The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures. mdpi.com The polymerization proceeds through the standard steps of initiation, propagation, and termination. rsc.org In the initiation phase, the initiator decomposes to form free radicals, which then attack the vinyl group of a this compound monomer. This creates a new, larger radical, which in the propagation step, sequentially adds more monomer units. The process continues until termination occurs through mechanisms like combination or disproportionation. The resulting polymer, poly(this compound), is generally an amorphous solid. researchgate.net Studies comparing the isomers have noted that the properties of poly(this compound) can be distinct from its ortho- and para-substituted counterparts due to the different position of the chlorine atom. mdpi.com

The chlorine atom on the styrene (B11656) ring acts as an electron-withdrawing group (EWG) through induction, which significantly impacts its polymerization behavior. vcu.edudoubtnut.com The polymerization of styrenic monomers bearing EWGs is considered a scientific challenge. polymer.cnmdpi.comresearchgate.net While EWGs can increase the reactivity of the monomer towards radical attack, they also affect the stability of the propagating radical species. cmu.edu In cationic polymerization, EWGs destabilize the growing carbocation intermediate, making this method less effective compared to monomers with electron-donating groups. libretexts.org Conversely, for anionic polymerization, EWGs can stabilize the propagating carbanion, making monomers like this compound potential candidates for this type of polymerization. libretexts.orgacs.org In atom transfer radical polymerization (ATRP), a controlled radical technique, styrenes with EWGs have been shown to polymerize faster and with better control than those with electron-donating groups. cmu.eduresearchgate.net This is attributed to both a larger propagation rate constant (kp) and a larger equilibrium constant for the atom transfer step. cmu.edu

A significant side reaction during the polymerization of chlorinated monomers is dehydrochlorination, the elimination of hydrogen chloride (HCl). tandfonline.comkpi.uamdpi.com This process is particularly noted in the thermal treatment of polymers like poly(vinyl chloride) (PVC) but can also occur during the polymerization of chlorostyrenes. tandfonline.comacs.orgnih.gov The elimination of HCl from the polymer backbone results in the formation of conjugated double bonds (polyenes), which can impart color to the material. mdpi.com This dehydrochlorination can be initiated at defect sites in the polymer chain and may be autocatalyzed by the released HCl. acs.org

Furthermore, the products resulting from these side reactions can inhibit further vinyl polymerization. tandfonline.com Studies on α-chlorostyrene have shown that its enchainment can lead to structures that actively inhibit the polymerization process. tandfonline.com The formation of such inhibiting species can lead to low yields and low molecular weight polymers, a challenge that must be managed in the synthesis of poly(this compound). tandfonline.com

Challenges in Polymerization due to Electron-Withdrawing Substituents

Copolymerization Strategies and Material Properties

Copolymerization, the process of polymerizing two or more different monomers, is a key strategy to create materials with properties that are intermediate to, or an enhancement of, the constituent homopolymers. This compound can be copolymerized with various monomers to produce functionalized materials.

This compound is frequently copolymerized with styrene to create statistical copolymers. mdpi.com These copolymers, poly(this compound-co-styrene), combine the properties of polystyrene with the functionality provided by the chlorine atom. The chlorine atom can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups. The synthesis is often carried out via free radical polymerization. mdpi.com The resulting copolymers have been used to create materials with unique surface properties, such as honeycomb-patterned thin films. mdpi.com

Copolymerization with dienes like 1,3-butadiene (B125203) is a fundamental process in the synthetic rubber industry. While specific studies on this compound/butadiene copolymers are less common, the principles of emulsion or solution polymerization used for styrene-butadiene rubber (SBR) could be applied. The incorporation of this compound would introduce polarity and a reactive site into the elastomer, potentially improving properties like oil resistance or providing a means for vulcanization or functionalization.

The composition and microstructure of a copolymer are determined by the monomer reactivity ratios, r₁ and r₂. These ratios describe the preference of a growing polymer chain ending in one monomer unit (e.g., this compound) to add another unit of the same monomer (homopropagation) versus adding a unit of the comonomer (cross-propagation). jst.go.jp For the copolymerization of styrene (M₁) and m-chlorostyrene (M₂), pyrolysis-gas chromatography has been used to study the dyad sequence distribution. acs.org

The reactivity ratios dictate the sequence distribution of monomer units along the polymer chain—whether they are arranged in an alternating, random, or block-like fashion. researchgate.net For instance, if r₁ and r₂ are both less than 1, it indicates a tendency towards alternating copolymerization. researchgate.net The specific values for a given monomer pair can be influenced by the polymerization method (e.g., cationic vs. radical) and reaction conditions. acs.orgacs.orgcmu.edu

Interactive Data Table: Monomer Reactivity Ratios for Chlorostyrene Systems

This table presents typical monomer reactivity ratios for the copolymerization of chlorostyrenes with other vinyl monomers.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Type | Reference |

| Styrene | p-Chlorostyrene | 0.75 | 1.02 | Cationic (SnCl₄) | acs.org |

| p-Chlorostyrene | Styrene | 1.0 | 0.7 | Cationic (H₂SO₄) | jst.go.jp |

| Acrylonitrile | m-Chlorostyrene | - | - | Radical | acs.org |

| Styrene | p-Chlorostyrene | - | - | Radical | cdnsciencepub.com |

Syndiotacticity and 1,4-Regularity in Copolymers

The stereochemical control during polymerization is crucial for determining the physical and mechanical properties of the final polymer. In the realm of chlorostyrene copolymers, achieving high syndiotacticity and, in the case of diene comonomers, high 1,4-regularity, is a key objective for creating materials with desirable characteristics such as high melting points and thermal stability. sci-hub.se

Recent research has demonstrated the successful copolymerization of para-chlorostyrene (pCS) with styrene and butadiene using rare-earth metal catalysts. acs.org This method yields chlorine-functionalized styrene-butadiene (St-BD) copolymers with high molecular weights. acs.org Notably, these copolymers exhibit greater than 99% syndiotacticity (rrrr) for both the polystyrene (PS) and poly(para-chlorostyrene) (P(pCS)) units, along with a high 1,4-regularity of 73% for the polybutadiene (B167195) units. acs.org The kinetic studies of the copolymerization of pCS and styrene revealed reactivity ratios of rpCS = 0.55 and rSt = 2.87, which is indicative of a random sequence distribution. acs.org This was further substantiated by 13C NMR spectral analysis. acs.org

Similarly, the synthesis of syndiotactic polypropylene (B1209903) copolymers with 1-hexene (B165129) and 1-octene (B94956) has been achieved using a syndiospecific metallocene catalyst, showcasing the ability to control polymer microstructure. rsc.org While not directly involving this compound, this work highlights the importance of catalyst selection in achieving specific tacticity. The nomenclature for such tactic polymers often involves prefixing with 's' for syndiotactic, as in s-polystyrene. informit.com

Living Polymerization Techniques

Living polymerization methods provide a powerful tool for the synthesis of polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions. These techniques are particularly valuable for creating block copolymers and other complex structures.

Living cationic polymerization has been successfully applied to para-substituted styrenes, including p-chlorostyrene (pClSt). acs.orgcapes.gov.br This technique allows for the synthesis of living poly(p-chlorostyrene) with narrow molecular weight distributions (MWDs), even at room temperature, a feat not achievable for the corresponding polymerization of styrene under similar conditions. acs.orgcapes.gov.br The number-average molecular weight of the resulting polymers demonstrates a linear increase with conversion, and the molecular weight can be further increased by the subsequent addition of fresh monomer, confirming the living nature of the polymerization. acs.org This control over the polymerization process is a hallmark of living systems. scispace.com

The copolymerization of isobutylene (B52900) with p-chlorostyrene has also been investigated, leading to the formation of copolymers without the branching that can occur with other substituted styrenes like p-chloromethylstyrene. allenpress.com

The success of living cationic polymerization is highly dependent on the chosen initiating system. For the living polymerization of p-chlorostyrene, initiating systems composed of an HCl-vinyl monomer adduct, such as 1-phenylethyl chloride, in conjunction with a Lewis acid like tin(IV) chloride (SnCl4) and a salt like tetrabutylammonium (B224687) chloride (nBu4NCl), have proven effective. acs.orgcapes.gov.bracs.org In the absence of the ammonium (B1175870) salt, conventional cationic polymerization occurs, resulting in polymers with bimodal molecular weight distributions. acs.org However, its presence leads to the formation of polymers with unimodal and very narrow MWDs (M̄w/M̄n ≈ 1.1). acs.org

Other initiating systems have also been explored for the living polymerization of para-substituted styrenes. For instance, living radical polymerization of p-chlorostyrene has been achieved using rhenium and iron complex catalysts, such as ReO2I(PPh3)2 and FeCpI(CO)2, coupled with an iodoester initiator. cmu.edu These systems have produced poly(p-chlorostyrene) with narrow MWDs. cmu.edu Furthermore, controlled cationic polymerization of p-(chloromethyl)styrene has been accomplished using an alcohol initiator with a highly oxophilic Lewis acid like BF3·OEt2 as a catalyst. researchgate.net

Table 1: Initiating Systems for Living Polymerization of Chlorinated Styrenes

| Monomer | Polymerization Type | Initiating System | Key Features |

|---|---|---|---|

| p-Chlorostyrene | Cationic | 1-Phenylethyl chloride/SnCl4/nBu4NCl | Living polymerization at room temperature, narrow MWDs. acs.orgcapes.gov.br |

| p-Chlorostyrene | Radical | ReO2I(PPh3)2/(CH3)2C(CO2Et)I | Living polymerization with narrow MWDs. cmu.edu |

| p-Chlorostyrene | Radical | FeCpI(CO)2/(CH3)2C(CO2Et)I | Living polymerization with very narrow MWDs. cmu.edu |

| p-(Chloromethyl)styrene | Cationic | CH3CH(Ph)OH/BF3·OEt2 | Controlled polymerization without side reactions of the chloromethyl group. researchgate.net |

Cationic Polymerization of Para-Substituted Styrenes

Structure-Property Relationships in Poly(chlorostyrene) Materials

The position of the chlorine atom on the styrene ring not only affects the polymerization process but also has a profound impact on the properties of the resulting poly(chlorostyrene) materials, particularly in the formation of structured polymer films.

The isomeric position of the chlorine substituent in poly(x-chlorostyrene)s significantly influences the morphology of thin films, especially the formation of honeycomb-patterned structures via the static breath figure technique. mdpi.comresearchgate.net This method involves casting a polymer solution in a humid environment, where condensed water droplets act as a template for the porous structure. mdpi.com

Studies have shown that while all poly(x-chlorostyrene) isomers can form honeycomb patterns, the homogeneity of these patterns can vary. mdpi.com For instance, honeycomb patterns based on poly(x-chlorostyrene)s can appear less homogeneous than those formed from polystyrene. mdpi.com The position of the chlorine atom can influence intermolecular interactions, which in turn affects molecular packing and the final film morphology. rsc.org The use of different chlorine-substituted styrenes allows for the variation of the pore size of the resulting surfaces. mdpi.com

The conformational entropy and pore size of honeycomb polymer films are directly affected by the chlorine substitution on the phenyl ring. mdpi.com Conformational entropy, which can be calculated using Voronoi tessellation, provides a measure of the order of the honeycomb patterns. mdpi.com

Research indicates that the chlorine substituent in poly(4-chlorostyrene) is in a less hindered position, making its behavior in terms of pore size and conformational entropy similar to that of polystyrene. mdpi.com In contrast, the irregular chemical structure resulting from 2-chloro and 3-chloro substitutions can lead to more disordered structures. mdpi.com For copolymers of 2-chlorostyrene (B146407) and this compound with styrene, a reduction in pore size was observed to increase the order of the patterns when compared to their respective homopolymers. mdpi.com However, for copolymers based on 4-chlorostyrene, a reduction in pore size led to an increase in surface disorder. mdpi.com

Table 2: Properties of Poly(x-chlorostyrene) Honeycomb Films

| Polymer | Average Pore Size (μm) | Conformational Entropy (S) |

|---|---|---|

| Poly(styrene) | 1.03 ± 0.15 | 1.033 |

| Poly(2-chlorostyrene) | 1.15 ± 0.22 | 1.25 |

| Poly(this compound) | 1.25 ± 0.28 | 1.15 |

| Poly(4-chlorostyrene) | 1.05 ± 0.18 | 1.035 |

Data derived from studies on honeycomb-patterned films. mdpi.com

Local Dynamics and Segmental Relaxations in Poly(x-chlorostyrene)s

The study of local dynamics and segmental relaxations in poly(x-chlorostyrene)s provides critical insights into how the position of the chlorine atom on the phenyl ring influences the polymer's physical properties. Research into the three isomers—poly(2-chlorostyrene) (P2CS), poly(this compound) (P3CS), and poly(4-chlorostyrene) (P4CS)—has revealed distinct behaviors for each. polymerphysics.netacs.org

Investigations utilizing dielectric and mechanical spectroscopies, alongside modulated scanning calorimetry, have shown that the segmental relaxations are highly dependent on the chloro-substitution on the phenyl ring. polymerphysics.netmdpi.com For the primary (α) relaxation, which is associated with the glass transition, the more spatially extended pendant group in P4CS creates significant steric constraints on the segmental dynamics. polymerphysics.net This results in P4CS having the highest fragility (the most pronounced temperature dependence of its relaxation time) and the largest number of dynamically correlated segments. polymerphysics.net

In contrast, the dynamics of P2CS and P3CS exhibit different characteristics. In P2CS, the proximity of the chlorine atom to the polymer backbone leads to steric hindrance that restricts the rotation of the side group, coupling it to the movement of the main chain. polymerphysics.netmdpi.com This coupling causes changes in polarization to manifest as a Johari-Goldstein (JG) secondary relaxation process. polymerphysics.net The reorientation of the pendant group in P4CS, however, occurs independently of the polymer backbone's motion. polymerphysics.netmdpi.com

Poly(this compound) often demonstrates intermediate or unexpected properties when compared to its isomers. mdpi.com For instance, the constraints on the pendant group in P3CS are considered intermediate between those of P2CS and P4CS. polymerphysics.net This intermediate characteristic allows for the formation of regular honeycomb-patterned arrays in polymer blends where the other isomers might not. mdpi.com While a secondary relaxation peak emerges at temperatures below the glass transition in P3CS, it has not been definitively classified as a JG process based on available data. polymerphysics.net The dielectric measurements primarily probe the dynamics of the polar side group, and if the pendant group's rotation involves the chain segment, it senses both α and JG relaxations. polymerphysics.net

| Property | Poly(2-chlorostyrene) (P2CS) | Poly(this compound) (P3CS) | Poly(4-chlorostyrene) (P4CS) |

|---|---|---|---|

| Pendant Group Rotation | Coupled to backbone rotation due to steric hindrance polymerphysics.netmdpi.com | Intermediate constraints polymerphysics.net | Independent of backbone movement polymerphysics.netmdpi.com |

| Secondary Relaxation (β) | Manifested as a Johari-Goldstein (JG) process polymerphysics.net | Observed, but not definitively identified as a JG process polymerphysics.net | Noncooperative; a separate, unresolved JG process is expected polymerphysics.net |

| Fragility (α-relaxation) | Lower | Intermediate | Highest polymerphysics.net |

| Dynamically Correlated Segments | Fewer | Intermediate | Largest number polymerphysics.net |

Specialized Applications in Materials Science

Poly(this compound), both as a homopolymer and in copolymers, has been identified as a significant material for electron resist applications in microelectronics, particularly for direct device fabrication and mask-making. researchgate.netchemicalbook.comkpi.ua Electron resists are materials that change their solubility in a developer solvent after being exposed to an electron beam, allowing for the creation of intricate patterns on a substrate.

Halogenated derivatives of polystyrene, including poly(chlorostyrene)s, are used as negative-working electron-beam resists. kpi.ua While polystyrene itself has high resolution, it suffers from low sensitivity to the electron beam. kpi.ua The introduction of halogen atoms, such as chlorine, markedly increases the sensitivity. kpi.ua These materials function through radiation-induced crosslinking mechanisms. kpi.ua Copolymers of methylstyrene and chlorostyrene, for example, cross-link when irradiated with electrons, acting as negative resists. rsc.orgrsc.org

The lithographic performance of substituted styrene polymers has been compared to polystyrene, which serves as a high-contrast standard for negative resists. Homopolymers like poly(this compound) and its copolymers with monomers such as glycidyl (B131873) methacrylate (B99206) can achieve contrast levels nearly equal to polystyrene while being more sensitive by at least an order of magnitude. researchgate.netaip.org However, increasing the proportion of this compound in copolymers with glycidyl methacrylate can decrease the sensitivity. researchgate.net For instance, the sensitivity of a copolymer with 14.3 mole percent this compound was 0.45 μC/cm², which increased to 3.2 μC/cm² for a copolymer containing 54 percent this compound. researchgate.net In preliminary patterned exposures, poly(this compound) demonstrated a limiting feature of a 2 μm gap with a final thickness of 0.7 μm. researchgate.netaip.org

| Material | Type | Relative Sensitivity | Relative Contrast | Notes |

|---|---|---|---|---|

| Polystyrene | Negative Resist | Low kpi.ua | High (Standard) researchgate.netaip.org | Lacks sensitivity for many applications. kpi.ua |

| Poly(this compound) | Negative Resist | >10x more sensitive than Polystyrene researchgate.netaip.org | ~ Equal to Polystyrene researchgate.netaip.org | Order of contrast for homopolymers: H > methyl ≳ chloro ~ chloromethyl. researchgate.net |

| Poly(glycidyl methacrylate-co-3-chlorostyrene) | Negative Resist | Sensitivity decreases with increasing this compound content researchgate.net | Order of contrast for copolymers: H > chloromethyl > methyl > chloro. researchgate.net | A copolymer with 14.3% this compound has a sensitivity of 0.45 μC/cm². researchgate.net |

V. Reactivity and Transformation Pathways

Atmospheric Degradation Mechanisms

In the atmosphere, 3-chlorostyrene is expected to exist almost exclusively as a vapor due to its vapor pressure. nih.govguidechem.com Its degradation in the troposphere is primarily governed by reactions with highly reactive chemical species produced via photochemical processes. nih.govguidechem.comniwa.co.nzharvard.edu

The principal degradation pathway for vapor-phase this compound in the atmosphere is its reaction with hydroxyl (OH) radicals. nih.govguidechem.com These radicals, often referred to as the "detergent of the atmosphere," are formed when ultraviolet radiation from the sun interacts with ozone in the presence of water vapor. niwa.co.nzharvard.eduniwa.co.nz They are highly reactive and capable of oxidizing a vast array of volatile organic compounds. harvard.edu The estimated rate constant for the reaction between this compound and photochemically-produced hydroxyl radicals at 25°C is 2.8 x 10⁻¹¹ cm³/molecule-sec. nih.govguidechem.com This reaction initiates the breakdown of the molecule in the air.

Another significant atmospheric degradation route for this compound involves its reaction with ozone (O₃). nih.govguidechem.com This reaction is also a key process for the removal of unsaturated organic compounds from the atmosphere. The rate constant for the vapor-phase reaction of this compound with ozone has been estimated to be 2.1 x 10⁻¹⁷ cm³/molecule-sec at 25°C. nih.govguidechem.com

The atmospheric half-life of a compound is the time it takes for half of the initial amount to be removed from the atmosphere. Based on the reaction rate constants, the atmospheric half-lives for this compound have been estimated. For the reaction with hydroxyl radicals, the half-life is approximately 14 hours, assuming an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.govguidechem.comindustrialchemicals.gov.au For the reaction with ozone, the atmospheric half-life is about 13 hours, based on an atmospheric concentration of 7 x 10¹¹ ozone molecules per cm³. nih.govguidechem.comindustrialchemicals.gov.au These relatively short half-lives indicate that this compound is not persistent in the atmosphere and is degraded comparatively quickly. nih.govnoaa.gov

| Reactant Species | Estimated Rate Constant (at 25°C) | Estimated Atmospheric Half-Life | Assumed Atmospheric Concentration |

|---|---|---|---|

| Hydroxyl Radicals (OH) | 2.8 x 10⁻¹¹ cm³/molecule-sec nih.govguidechem.com | ~14 hours nih.govguidechem.comindustrialchemicals.gov.au | 5 x 10⁵ radicals/cm³ nih.gov |

| Ozone (O₃) | 2.1 x 10⁻¹⁷ cm³/molecule-sec nih.govguidechem.com | ~13 hours nih.govguidechem.comindustrialchemicals.gov.au | 7 x 10¹¹ molecules/cm³ nih.gov |

Reaction with Ozone

Biotransformation and Biodegradation Studies

While specific data on the biodegradation of this compound in soil or aquatic environments are limited, research on related styrene (B11656) derivatives provides insight into potential metabolic pathways. nih.gov Microorganisms have evolved diverse enzymatic systems to break down aromatic compounds. frontiersin.orgasm.org

Bacteria capable of degrading styrene often employ one of two main pathways: side-chain oxidation or direct attack on the aromatic ring. frontiersin.orgnih.gov The most common pathway specific to styrene involves the enzyme styrene monooxygenase (SMO), which oxidizes the vinyl side-chain to form styrene oxide. frontiersin.org This is then isomerized to phenylacetaldehyde (B1677652) and further oxidized to phenylacetic acid, a central metabolite that can be funneled into primary metabolism. frontiersin.orgnih.gov

Studies have shown that some bacteria can co-metabolize substituted styrenes, including halogenated derivatives. frontiersin.orgnih.gov For example, Gordonia rubripertincta CWB2 utilizes a "hybrid" degradation pathway that allows it to metabolize halogenated and alkylated styrene derivatives. nih.gov This suggests that microbial communities in contaminated environments may possess the capability to transform this compound, likely initiating the process through oxidation of the vinyl group. frontiersin.org

Cytochrome P450 monooxygenases (P450s) are a versatile family of heme-containing enzymes that catalyze a wide range of oxidative reactions, including the epoxidation of olefins like styrene. pnas.orgacs.org This enzymatic reaction is of significant interest for its potential in biocatalysis. oup.com

Stereoselectivity in Enzymatic Oxidations

The enzymatic oxidation of this compound, particularly its epoxidation, has been a subject of study to understand and engineer enzyme stereoselectivity. Cytochrome P450 monooxygenases, a versatile superfamily of enzymes, are of particular interest for their ability to catalyze hydroxylation and epoxidation reactions. caltech.eduacs.org

Research has focused on cytochrome P450 BM-3 from Bacillus megaterium and its mutants. acs.orgnih.gov The wild-type enzyme oxidizes this compound to this compound oxide with a turnover rate of 300 nmol of product per minute per nmol of P450. nih.gov However, the stereoselectivity of this reaction can be dramatically altered through protein engineering. caltech.edu The residue at position 87 in the enzyme's active site plays a critical role in determining the stereochemical outcome of the oxidation. caltech.edunih.gov

For instance, the wild-type P450 BM-3 enzyme produces (R)-(+)-3-chlorostyrene oxide with a negative enantiomeric excess (e.e.) of -61.0%, indicating a preference for the (S)-enantiomer. nih.gov By substituting the original phenylalanine at position 87 (Phe87) with smaller amino acids, the stereoselectivity can be reversed and enhanced. Replacing Phe87 with valine, alanine, and glycine (B1666218) systematically increases the optical purity of the (R)-(+)-3-chlorostyrene oxide product. nih.gov The Phe87Gly mutant, in particular, shows a remarkable shift, producing (R)-(+)-3-chlorostyrene oxide with a 94.6% e.e. caltech.edu This demonstrates the potential of rational enzyme design to create highly enantioselective biocatalysts.

Another enzyme system, StyAB from Pseudomonas sp. strain VLB120, also catalyzes the epoxidation of this compound. nih.gov Furthermore, the yeast Rhodotorula glutinis var. dairenensis IFO415 contains a carbonyl reductase that can be used for the synthesis of optically active (R)-3-chlorostyrene oxide via the stereoselective reduction of a precursor, 2-chloro-1-(3-chlorophenyl)ethanol. tandfonline.com

| Enzyme Variant | Product | Enantiomeric Excess (e.e.) of (R)-(+)-isomer |

|---|---|---|

| Wild-Type (Phe87) | (R)-(+)-3-chlorostyrene oxide | -61.0% |

| Phe87Val | (R)-(+)-3-chlorostyrene oxide | -38.0% |

| Phe87Ala | (R)-(+)-3-chlorostyrene oxide | 67.0% |

| Phe87Gly | (R)-(+)-3-chlorostyrene oxide | 94.6% |

Data Gaps in Soil and Aquatic Biodegradation

Significant data gaps exist concerning the environmental fate of this compound. Specifically, information regarding its biodegradation in both soil and aquatic environments was not available in consulted databases. nih.gov While the degradation of related compounds like 3-chlorobenzoate (B1228886) by soil bacteria such as Caballeronia, Paraburkholderia, and Cupriavidus has been studied, this does not provide direct evidence for the pathways of this compound degradation. nih.gov Studies on the co-metabolic transformation of other chlorinated styrenes, like 4-chlorostyrene, by Pseudomonas fluorescens ST have been conducted, but these require the presence of a primary substrate like non-substituted styrene to induce the necessary enzymes. nih.gov The lack of specific data for this compound highlights an area where further research is needed to assess its environmental persistence and potential for bioremediation. nih.gov

Chemical Reactivity and Intermediate Formation

This compound is a versatile molecule that participates in a variety of chemical reactions, including halogenation, oxidation, and hydrochlorination, making it a valuable intermediate in synthesis. guidechem.com

As an unsaturated aromatic compound, this compound can undergo reactions at both its vinyl group and its aromatic ring. Halogenation reactions involve the replacement of hydrogen atoms with halogens like chlorine or bromine. mt.com The addition of chlorine across the double bond of styrene yields styrene dichloride (C6H5CHCICH2CI). scispace.com While specific studies on the halogenation of this compound were not detailed, its structure suggests it would undergo similar addition reactions at the vinyl group.

Oxidation of styrenes can yield various products depending on the reagents and conditions. For example, the oxidation of substituted styrenes can produce the corresponding benzaldehydes and epoxides. researchgate.net The oxidation of 3-methoxy-4-acetoxystyrene with sodium dichromate and sulfuric acid yields vanillin, demonstrating the cleavage of the vinyl group. scispace.com this compound's reactivity allows for its use in various chemical processes, including polymerization, halogenation, and oxidation. guidechem.com

The hydrochlorination of alkenes, an addition reaction of hydrogen chloride (HCl) across the double bond, is a classic organic transformation. beilstein-journals.org In the case of reactive molecules like styrenes, this reaction can be complicated by oligomerization or polymerization, where multiple monomer units react with each other. beilstein-journals.orgresearchgate.net

Recent research has shown that the hydrochlorination of this compound can be achieved while mitigating side reactions. One effective method involves the in situ generation of HCl from the Lewis acid-induced Grob fragmentation of an acid chloride. beilstein-journals.org In this system, the use of boron trichloride (B1173362) (BCl3) at a 10 mol % concentration was found to successfully prevent the oligomerization of this compound, allowing for the formation of the desired hydrochlorinated product. beilstein-journals.orgresearchgate.net

| Substrate | Reaction | Reagent/Catalyst | Key Outcome |

|---|---|---|---|

| This compound | Hydrochlorination | BCl3 (10 mol %) | Prevention of oligomerization |

This compound serves as a key building block and chemical intermediate in organic synthesis. gmchemic.comgmchemix.comchembk.com It is used in the production of polymers, including specialty resins and coatings, and is a potential candidate for use as an electron resist in device fabrication. guidechem.comchemicalbook.com

Its most significant role is as a precursor for pharmaceutical compounds. gmchemic.comgmchemix.com Specifically, the enantiomerically pure (R)-3-chlorostyrene oxide, which is synthesized from this compound, is a valuable intermediate for antidiabetic and antiobesity drugs. tandfonline.com The synthesis often involves the stereoselective reduction of a phenacyl halide precursor to a chiral halohydrin, which is then converted to the epoxide. tandfonline.com This highlights the industrial importance of this compound as a starting material for complex, biologically active molecules. guidechem.com

Vi. Analytical Chemistry and Characterization Techniques

Chromatographic Methods for Analysis and Impurity Determination

Chromatographic techniques are fundamental in separating 3-chlorostyrene from complex mixtures, allowing for its accurate detection and the determination of impurities.

A validated method using Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC/APCI-MS) has been developed for the determination of (R)-3-chlorostyrene oxide (RCSO) as an impurity in bulk chemicals. chromsoc.jp This method is significant as RCSO is a potential mutagenic impurity, and its control is essential under regulatory guidelines. chromsoc.jp

The chromatographic separation is achieved using a mobile phase consisting of a methanol (B129727) and acetate (B1210297) buffer mixture (3:2). chromsoc.jp The mass spectrometric analysis is performed in positive ion detection mode using APCI. chromsoc.jp For quantitative determination, single ion monitoring (SIM) at an m/z of 172.1 is utilized. chromsoc.jp The entire analysis can be completed within 10 minutes. chromsoc.jpchromsoc.jp This method demonstrates high sensitivity, with limits of detection and quantitation reported to be 5 ng/mg and 10 ng/mg, respectively, which correspond to 5 ppm and 10 ppm. chromsoc.jp The method has shown excellent linearity, accuracy, and precision, making it suitable for quality control in manufacturing processes. chromsoc.jp

| Parameter | Value |

| Analyte | (R)-3-Chlorostyrene Oxide (RCSO) |

| Matrix | Bulk Chemicals |

| Technique | LC/APCI-MS |

| Mobile Phase | Methanol : Acetate Buffer (3:2) |

| Ionization Mode | APCI, Positive Ion Detection |

| Detection Mode | Single Ion Monitoring (SIM) at m/z 172.1 |

| Limit of Detection (LOD) | 5 ppm |

| Limit of Quantitation (LOQ) | 10 ppm |

| Analysis Time | < 10 minutes |

This table summarizes the key parameters of the LC/APCI-MS method for the analysis of (R)-3-Chlorostyrene Oxide.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an ultraviolet (UV) detector is a widely used and versatile technique for the analysis of a broad range of compounds, including those similar in polarity to this compound. creative-proteomics.comsepscience.com In RP-HPLC, a non-polar stationary phase (like C8 or C18 bonded silica) is used with a polar mobile phase, typically a mixture of water with solvents like acetonitrile (B52724) or methanol. sepscience.com

This method is highly effective for separating compounds from their impurities. alphalyse.com The UV detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for their quantification. uobaghdad.edu.iq For aromatic compounds like this compound, UV detection is particularly suitable due to their inherent chromophores. While specific application notes for this compound using this exact method were not prevalent in the searched literature, the principles of RP-HPLC with UV detection are broadly applicable for its analysis and purity assessment. creative-proteomics.comsepscience.comnih.gov The technique is known for its reproducibility, high resolution, and the ability to be automated, making it a reliable choice for routine quality control. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and sensitive technique for the determination of volatile and semi-volatile organic compounds like chlorostyrenes in complex biological matrices such as fish tissue. koreascience.krthermofisher.comresearchgate.net This method combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. thermofisher.com

For the analysis of chlorostyrenes in fish, a common procedure involves extraction with an organic solvent mixture, followed by a cleanup step to remove interfering lipids. koreascience.krresearchgate.net One effective cleanup method is freezing-lipid filtration followed by solid-phase extraction (SPE). koreascience.krresearchgate.net The analysis is then performed on a GC-MS system, often using a capillary column. koreascience.kr The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target chlorostyrenes. koreascience.krresearchgate.net This allows for the detection and quantification of chlorostyrenes at very low levels, with detection limits reported in the range of 0.05 to 0.1 ng/g in fish tissue. koreascience.krresearchgate.net GC-MS is considered a "gold standard" for forensic and environmental analysis due to its specificity and ability to identify substances positively. impactfactor.org

| Parameter | Value |

| Analytes | Chlorostyrenes (including this compound) |

| Matrix | Fish Tissue |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Sample Preparation | Extraction, Freezing-Lipid Filtration, Solid-Phase Extraction (SPE) |

| GC Column | DB-5MS capillary column |

| MS Detection Mode | Selected Ion Monitoring (SIM) |

| Carrier Gas | Helium |

| Detection Limits | 0.05 - 0.1 ng/g |

This table outlines the typical parameters for the GC-MS analysis of chlorostyrenes in biological samples.

Reverse Phase HPLC with UV Detection

Spectroscopic Characterization (beyond conformational studies)

Spectroscopic techniques are indispensable for elucidating the chemical structure of this compound and its polymers.

A combination of spectroscopic methods, including Ultraviolet (UV), Infrared (IR), Raman, and Mass Spectrometry, provides a comprehensive characterization of polymers derived from this compound. spectroscopyonline.comnih.gov

UV Spectroscopy : UV spectroscopy can provide information about the electronic transitions within the polymer, confirming the presence of the aromatic chlorostyrene units. nih.gov

IR and Raman Spectroscopy : These vibrational spectroscopy techniques are complementary and offer detailed information about the molecular structure. spectroscopyonline.com IR spectroscopy is particularly sensitive to polar functional groups, while Raman spectroscopy provides more information on the polymer backbone. spectroscopyonline.com For poly(this compound), these techniques can confirm the presence of the vinyl polymer chain and the substituted benzene (B151609) ring.

Mass Spectrometry : Techniques like pyrolysis GC-MS can be used to analyze the thermal degradation products of the polymer, providing insights into its monomeric composition and structure. spectroscopyonline.com

Together, these spectroscopic methods allow for a thorough structural elucidation of polymers containing this compound, ensuring the correct chemical identity and integrity of the material. spectroscopyonline.comnih.gov

Vii. Environmental Fate and Ecotoxicological Considerations

Environmental Persistence and Bioaccumulation Potential

The persistence of 3-chlorostyrene in the environment is considered to be unlikely based on available information. fishersci.comthermofisher.com However, some data suggests it may persist. thermofisher.com

The potential for bioconcentration in aquatic organisms is regarded as moderate. guidechem.comnih.gov This is based on an estimated Bioconcentration Factor (BCF) of 100. guidechem.comnih.gov The BCF was calculated using an estimated log Kow of 3.54 and a regression-derived equation. guidechem.comnih.gov Some sources suggest that bioaccumulation is unlikely. thermofisher.com Aquatic toxicity has been documented for chlorostyrenes. researchgate.net

Volatilization from Water Surfaces and Henry's Law Constant

This compound is expected to volatilize from water surfaces. guidechem.comnih.gov This is supported by its estimated Henry's Law constant of 2.1 x 10⁻³ atm-cu m/mole. guidechem.comnih.gov The volatility of the compound also means it will likely be mobile in the environment. fishersci.comthermofisher.com

Based on this Henry's Law constant, the volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is estimated to be 2 hours. guidechem.comnih.gov For a model lake (1 meter deep, flowing at 0.05 m/sec, with a wind velocity of 0.5 m/sec), the estimated volatilization half-life is 5 days. guidechem.comnih.gov